![molecular formula C16H9ClN2O6S B2419697 (E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile CAS No. 929982-16-1](/img/structure/B2419697.png)
(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile
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Description
(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile is a useful research compound. Its molecular formula is C16H9ClN2O6S and its molecular weight is 392.77. The purity is usually 95%.
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Scientific Research Applications
Addition and Substitution Reactions
Nitrile-stabilized carbanions, closely related to the chemical structure , play a significant role in organic synthesis, particularly in carbon-carbon bond formation. The literature outlines various reactions involving nitrile-stabilized anions, focusing on their interactions with different carbon electrophiles. These reactions are critical in synthesizing alkyl, alkenyl, alkynyl, and aryl groups, alongside other functional groups containing halogen, oxygen, nitrogen, sulfur, and selenium. This breadth of reaction types highlights the versatility and significance of nitrile-stabilized compounds in synthetic chemistry (Arseniyadis, Kyler, & Watt, 1984).
Environmental Impact and Degradation
Research on polychlorinated dibenzothiophenes in the Passaic River, New Jersey, underlines the environmental persistence and source analysis of chlorinated compounds. The study's findings contribute to understanding how certain chlorinated compounds, similar in structure or reactivity to the one , can impact aquatic environments through various manufacturing processes. It emphasizes the significance of identifying and controlling sources of pollution to protect water bodies (Huntley et al., 1994).
Drug Development and Pharmaceutical Impurities
The role of sulfonamide-based drugs in medical applications, with a focus on diuretics and carbonic anhydrase inhibitors, sheds light on the pharmaceutical relevance of sulfonamide compounds. This research is crucial for understanding the therapeutic potential and pharmacological actions of compounds containing sulfonamide or related functional groups, potentially including derivatives of "(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile" (Carta & Supuran, 2013).
Antioxidant Capacity and Reaction Pathways
Investigations into the antioxidant capacity of compounds through ABTS/PP decolorization assays provide insights into the reaction mechanisms and pathways of antioxidants, which may include compounds structurally related to "(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile." This research underscores the importance of understanding how certain compounds interact with radicals and contribute to antioxidant activity, relevant for food science and pharmacology (Ilyasov et al., 2020).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O6S/c17-11-1-3-12(4-2-11)26(22,23)13(8-18)5-10-6-15-16(25-9-24-15)7-14(10)19(20)21/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWZSALHPLHKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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